molecular formula C15H17N5O4 B7059473 methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate

methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate

Cat. No.: B7059473
M. Wt: 331.33 g/mol
InChI Key: MXQZKKRVJYFHDU-UHFFFAOYSA-N
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Description

Methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a nitro group, a pyrazole ring, and a piperidine ring

Preparation Methods

The synthesis of methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, nitration is performed to introduce the nitro group at the desired position.

    Introduction of the pyrazole ring: The pyrazole ring is synthesized separately and then coupled to the pyridine ring through a suitable linker.

    Formation of the piperidine ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole-pyridine intermediate reacts with a piperidine derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted piperidine derivatives, and carboxylic acids.

Scientific Research Applications

Methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate can be compared with similar compounds such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with a pyridine ring and a carboxylate group, but with different substituents.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperidine: A similar compound with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-24-15(21)12-4-5-13(20(22)23)14(18-12)19-6-2-3-10(9-19)11-7-16-17-8-11/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQZKKRVJYFHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N2CCCC(C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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